molecular formula C21H19FN2O B4642647 1-(4-fluorophenyl)-4-(2-naphthoyl)piperazine

1-(4-fluorophenyl)-4-(2-naphthoyl)piperazine

Cat. No. B4642647
M. Wt: 334.4 g/mol
InChI Key: PVGJWEOJDBTTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(2-naphthoyl)piperazine, commonly known as 4-FPP, is a synthetic compound belonging to the piperazine class of drugs. It is a potent agonist of the serotonin receptor, which makes it a popular research chemical. The compound has been widely studied for its potential therapeutic applications in the field of neuroscience.

Mechanism of Action

The mechanism of action of 4-FPP involves its interaction with the serotonin receptor, specifically the 5-HT1A and 5-HT2A subtypes. The compound acts as an agonist of these receptors, leading to the activation of various signaling pathways in the brain. This results in the modulation of neurotransmitter release, which can affect mood, cognition, and pain perception.
Biochemical and Physiological Effects:
4-FPP has been shown to have a variety of biochemical and physiological effects in animal studies. It has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to improvements in mood and cognition. The compound has also been shown to have analgesic effects, reducing pain perception in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-FPP in lab experiments is its high potency and selectivity for the serotonin receptor. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using 4-FPP is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 4-FPP. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the role of serotonin in various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, studies are needed to investigate the long-term effects of 4-FPP use on brain function and behavior.

Scientific Research Applications

4-FPP has been extensively studied for its potential as a therapeutic agent for various neurological disorders. It has been found to exhibit antidepressant, anxiolytic, and analgesic properties in animal studies. The compound has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O/c22-19-7-9-20(10-8-19)23-11-13-24(14-12-23)21(25)18-6-5-16-3-1-2-4-17(16)15-18/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGJWEOJDBTTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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